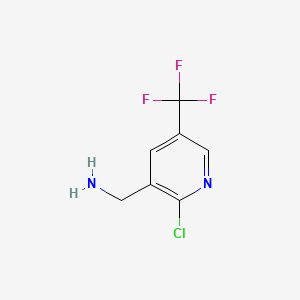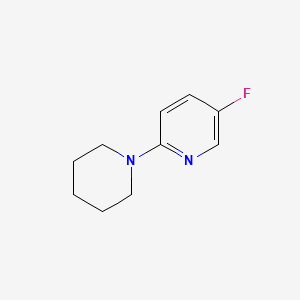
5-Fluoro-2-(piperidin-1-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Fluoro-2-(piperidin-1-yl)pyridine, also known as 5-FPP, is an organic compound that has recently become a subject of intense scientific research. It is a fluorinated pyridine derivative that has a wide range of applications in the fields of chemistry and biochemistry. The compound has been found to be useful in the synthesis of various pharmaceuticals and other biologically active compounds, as well as in the study of biochemical and physiological processes.
Scientific Research Applications
-
Pharmaceutical Applications
- Field : Pharmaceutical Industry
- Application Summary : Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
- Methods of Application : The methods of application vary depending on the specific drug and its intended use. For example, some piperidine derivatives are used as building blocks in the synthesis of more complex pharmaceutical compounds .
- Results or Outcomes : The results or outcomes also vary widely. For instance, some piperidine derivatives have shown promising results in the treatment of various types of cancers .
-
Synthesis of Piperidine Derivatives
- Field : Organic Chemistry
- Application Summary : Piperidines play a significant role in the synthesis of various organic compounds. They are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
- Methods of Application : The methods involve various chemical reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination .
- Results or Outcomes : The outcomes of these methods are the formation of various piperidine derivatives, which can be used in the pharmaceutical industry and other fields .
-
Anticancer Applications
- Field : Oncology
- Application Summary : Piperidine derivatives, such as Piperine, have shown therapeutic potential against various types of cancers including breast, ovarian, gastric, gliomal, lung, oral squamous, chronic pancreatitis, prostate, rectal, cervical cancer, and leukemia .
- Methods of Application : The methods of application vary depending on the specific drug and its intended use. For example, some piperidine derivatives are used as building blocks in the synthesis of more complex pharmaceutical compounds .
- Results or Outcomes : The results or outcomes also vary widely. For instance, some piperidine derivatives have shown promising results in the treatment of various types of cancers .
-
Antiviral Applications
- Field : Virology
- Application Summary : Indole derivatives, which can be synthesized from piperidine derivatives, possess antiviral activities .
- Methods of Application : The methods of application vary depending on the specific drug and its intended use. For example, some indole derivatives are used as building blocks in the synthesis of more complex pharmaceutical compounds .
- Results or Outcomes : The results or outcomes also vary widely. For instance, some indole derivatives have shown promising results in the treatment of various viral diseases .
-
Heat Shock Protein 70 (HSP70) Inhibitors
- Field : Biochemistry
- Application Summary : Piperidine derivatives have been designed and synthesized as novel human heat shock protein 70 (HSP70) inhibitors .
- Methods of Application : The methods of application involve the design and synthesis of piperidine derivatives .
- Results or Outcomes : The outcomes of these methods are the formation of potential HSP70 inhibitors .
-
Antiviral Applications
- Field : Virology
- Application Summary : Some isatin–oxadiazole hybrids, which can be synthesized from piperidine derivatives, exhibited enhanced activity against SARS-CoV-2 .
- Methods of Application : The methods of application involve the design and synthesis of isatin–oxadiazole hybrids .
- Results or Outcomes : The outcomes of these methods are the formation of potential antiviral agents with IC50 values of 13.84 µM and 4.63 µM .
properties
IUPAC Name |
5-fluoro-2-piperidin-1-ylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2/c11-9-4-5-10(12-8-9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKOZTCIBFWICF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693202 |
Source


|
| Record name | 5-Fluoro-2-(piperidin-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(piperidin-1-yl)pyridine | |
CAS RN |
1287218-71-6 |
Source


|
| Record name | 5-Fluoro-2-(piperidin-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

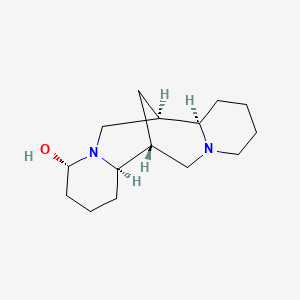
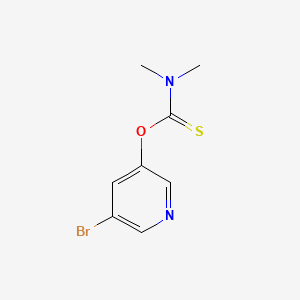
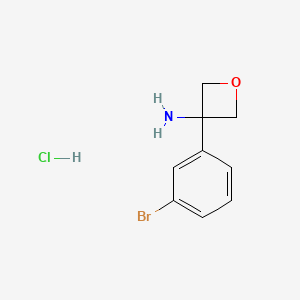
![N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B594885.png)

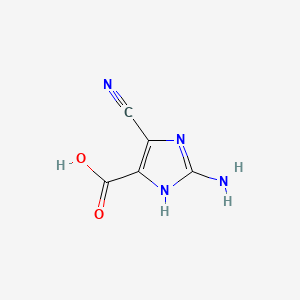
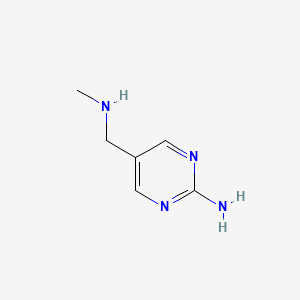

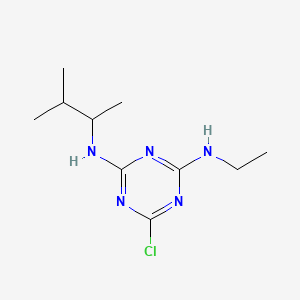
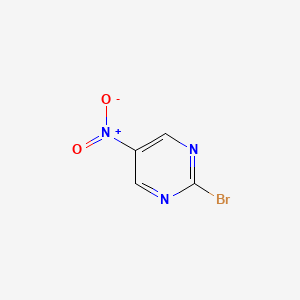
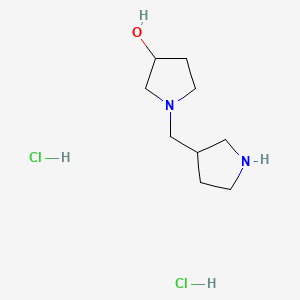
![(2R,3S,4R,5R)-2-[[[(Z)-4-aminobut-2-enyl]-ethylamino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B594899.png)
